molecular formula C10H10F3NO B13055992 1-Amino-1-[4-(trifluoromethyl)phenyl]acetone

1-Amino-1-[4-(trifluoromethyl)phenyl]acetone

Cat. No.: B13055992
M. Wt: 217.19 g/mol
InChI Key: MOWCYOYFYJMJBW-UHFFFAOYSA-N
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Description

1-Amino-1-[4-(trifluoromethyl)phenyl]acetone is a fluorinated organic compound featuring a trifluoromethylphenyl group attached to a ketone backbone with an amino substituent. Its molecular formula is C₁₀H₁₀F₃NO, and it belongs to a class of trifluoromethylated arylacetones. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

1-amino-1-[4-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H10F3NO/c1-6(15)9(14)7-2-4-8(5-3-7)10(11,12)13/h2-5,9H,14H2,1H3

InChI Key

MOWCYOYFYJMJBW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-Amino-1-[4-(trifluoromethyl)phenyl]acetone typically involves several steps, starting from commercially available precursors. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with ammonia and a suitable reducing agent to form the corresponding amino alcohol. This intermediate is then subjected to oxidation to yield the desired acetone derivative .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

1-Amino-1-[4-(trifluoromethyl)phenyl]acetone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The carbonyl group in the acetone moiety can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties, suggesting that 1-Amino-1-[4-(trifluoromethyl)phenyl]acetone may also possess such activity. Studies have shown that derivatives can inhibit various bacterial strains, making them candidates for antibiotic development.
    • Anticancer Potential : Preliminary studies suggest that this compound could inhibit cancer cell proliferation by targeting specific metabolic pathways. The trifluoromethyl group may enhance its interaction with cellular targets, which is crucial for developing anticancer agents .
  • Organic Synthesis
    • Building Block : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It can undergo various chemical reactions, such as oxidation, reduction, and substitution, leading to the formation of derivatives with diverse functionalities.
    • Synthesis Routes : Common synthetic methods include reductive amination and reactions with isothiocyanates to yield novel derivatives that may exhibit enhanced biological activities .
  • Biological Studies
    • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in key metabolic pathways. This inhibition could lead to therapeutic effects in diseases such as cancer and metabolic disorders.
    • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets, providing insights into its mechanism of action and guiding further drug design efforts .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

Case Study 2: Anticancer Activity Assessment

In vitro studies assessed the effect of the compound on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, suggesting that it could be developed into a chemotherapeutic agent.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)8

Mechanism of Action

The mechanism of action of 1-Amino-1-[4-(trifluoromethyl)phenyl]acetone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
1-Amino-1-[4-(trifluoromethyl)phenyl]acetone Amino group, trifluoromethylphenyl, ketone C₁₀H₁₀F₃NO ~217.2 (estimated) Potential bioactive intermediate
1-Hydroxy-3-[4-(trifluoromethyl)phenyl]acetone (DW037) Hydroxy group instead of amino C₁₀H₉F₃O₂ 218.18 Enhanced polarity; likely lower lipophilicity
1-Chloro-3-[4-(trifluoromethyl)phenyl]acetone (DW038) Chloro substituent C₁₀H₈ClF₃O 236.62 Higher reactivity for nucleophilic substitution
3-(4-tert-Butylphenyl)-1,1,1-trifluoroacetone (UC612) tert-Butylphenyl, trifluoroacetone C₁₃H₁₅F₃O 244.26 Increased steric bulk; potential for material science
1,1,1-Trifluoro-3-[4-(trifluoromethoxy)phenyl]acetone (UC613) Trifluoromethoxy group C₁₀H₆F₆O₂ 272.15 Dual fluorinated groups; high electronegativity
DT069 (Phosphine oxide derivative) Pyrimidinyl-phosphine oxide, chlorophenyl C₁₉H₁₆ClF₃N₃O₂P 465.20 Bioactive scaffold; possible kinase inhibition

Key Findings:

Substituent Effects on Reactivity: The amino group in the target compound offers nucleophilic reactivity, distinguishing it from DW037 (hydroxy) and DW038 (chloro). For instance, DW038’s chloro group enables cross-coupling reactions, while the amino group may facilitate amide bond formation .

Molecular Weight and Lipophilicity :

  • The target compound (~217 g/mol) is lighter than UC613 (272 g/mol) or DT069 (465 g/mol), suggesting better bioavailability .
  • Lipophilicity trends: UC612 (tert-butylphenyl) > Target compound > DW037 (hydroxy), impacting membrane permeability .

Biological and Pharmacological Potential: Phosphine oxide derivatives like DT069 and DT070 () demonstrate structural complexity suited for targeting enzymes or receptors, unlike simpler arylacetones . The patent () highlights substituted pyridinyl/pyrimidinyl groups (e.g., 4-chloro-2-(6-trifluoromethylpyridin-3-yl)phenyl) as pharmacophores, suggesting that the target compound’s trifluoromethylphenyl group could be optimized similarly for drug candidates .

Biological Activity

1-Amino-1-[4-(trifluoromethyl)phenyl]acetone, a compound characterized by its trifluoromethyl group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C10H10F3NO\text{C}_{10}\text{H}_{10}\text{F}_3\text{N}O

This structure features a trifluoromethyl group attached to a phenyl ring, which significantly influences its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have indicated that the compound possesses antimicrobial properties, effective against various bacterial strains. For instance, it demonstrated significant inhibition against Gram-positive bacteria at concentrations as low as 50 μg/mL .
  • Anticancer Potential : The compound has been evaluated for its anticancer properties. Research shows it can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer), enhancing caspase-3 activity significantly at higher concentrations .

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Destabilization : The compound has been shown to inhibit microtubule assembly, which is critical for cell division. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : It may increase ROS levels in cells, contributing to oxidative stress and triggering apoptotic pathways .

Case Studies and Research Findings

Several studies have focused on the biological effects of this compound:

StudyFindings
Study 1 Demonstrated significant antimicrobial activity against E. coli and S. aureus with MIC values of 0.20 μg/mL .
Study 2 Showed that the compound could induce morphological changes in MDA-MB-231 cells, confirming its potential as an anticancer agent .
Study 3 Investigated the synthesis of derivatives and their biological evaluation, highlighting the importance of the trifluoromethyl group in enhancing bioactivity .

Synthesis Methods

The synthesis of this compound has been explored using various methods, including:

  • Reduction Reactions : Utilizing Raney nickel in hydrogenolysis processes to yield amino alcohol derivatives from trifluoromethyl ketones .
  • Biocatalytic Approaches : Recent advancements in biocatalysis have facilitated the efficient synthesis of this compound with high enantiomeric purity, emphasizing sustainable chemistry practices .

Q & A

Q. What are the optimal synthetic routes for 1-Amino-1-[4-(trifluoromethyl)phenyl]acetone?

The Claisen-Schmidt condensation is a widely used method for synthesizing α,β-unsaturated ketones, which can be adapted for derivatives like this compound. A microwave-assisted approach (e.g., 80–100°C, 10–15 min) significantly enhances reaction efficiency and selectivity compared to conventional heating. For example, 4-(trifluoromethyl)benzaldehyde can react with acetone under basic conditions (NaOH in water) to form intermediates, followed by amination steps to introduce the amino group . Key parameters include stoichiometric ratios (e.g., 1:13.6 aldehyde:acetone) and solvent choice (e.g., acetone as both solvent and reactant).

Q. Which spectroscopic techniques are most effective for characterizing the trifluoromethyl group in this compound?

  • NMR Spectroscopy : The 19F^{19}\text{F} NMR spectrum is critical for identifying trifluoromethyl (CF3-\text{CF}_3) environments. The chemical shift typically appears near 60-60 to 70-70 ppm due to strong electron-withdrawing effects.
  • IR Spectroscopy : Stretching vibrations of CF3-\text{CF}_3 appear at ~1150–1250 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns. For example, the molecular formula C10H10F3NO\text{C}_{10}\text{H}_{10}\text{F}_3\text{NO} would show a parent ion at m/z=235.0746m/z = 235.0746 .

Q. How does the trifluoromethyl group influence the compound’s electronic properties?

The CF3-\text{CF}_3 group is strongly electron-withdrawing, reducing electron density on the aromatic ring and adjacent carbonyl groups. This can be quantified via Hammett substituent constants (σm=0.43\sigma_m = 0.43) or computational methods (e.g., DFT calculations of electrostatic potential maps). Such effects impact reactivity in nucleophilic/electrophilic reactions and spectroscopic signatures .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

Crystallographic refinement tools like SHELXL (for small-molecule structures) and SHELXE (for phase resolution) are robust for handling challenges such as twinning or weak diffraction. For example:

  • Use HKLF 5 format in SHELXL to process twinned data.
  • Apply restraints to the CF3-\text{CF}_3 group to account for disorder.
  • Validate results against Hirshfeld surfaces or residual density maps to ensure accuracy .

Q. What methodologies are suitable for studying structure-activity relationships (SAR) of derivatives?

Derivatives such as 1-Hydroxy- or 1-Chloro-substituted analogs (e.g., C10H9F3O2\text{C}_{10}\text{H}_9\text{F}_3\text{O}_2, C10H8ClF3O\text{C}_{10}\text{H}_8\text{ClF}_3\text{O}) can be synthesized and tested for biological activity. Key steps include:

  • Synthetic diversification : Introduce substituents via nucleophilic substitution or cross-coupling reactions.
  • Pharmacological assays : Use in vitro models (e.g., enzyme inhibition assays) to correlate substituent effects with activity.
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Q. How can researchers address contradictions in biological activity data across studies?

  • Standardize assay conditions : Control variables like solvent (DMSO concentration ≤1%), pH, and temperature.
  • Validate purity : Use HPLC (≥95% purity) to rule out impurities affecting results.
  • Cross-reference structural data : Confirm compound identity via X-ray crystallography or 2D NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Microwave-Assisted Claisen-Schmidt Reaction

ParameterValue/DescriptionReference
Aldehyde:Acetone ratio1:13.6 (mol/mol)
BaseNaOH (17.4 mg in 29 µL H2_2O)
Temperature80–100°C
Reaction time10–15 min (microwave irradiation)

Q. Table 2. Spectroscopic Signatures of CF3-\text{CF}_3 Group

TechniqueObservationReference
19F^{19}\text{F} NMR60-60 to 70-70 ppm (singlet)
IR1150–1250 cm1^{-1} (C-F stretching)
HRMSm/z=235.0746m/z = 235.0746 (C10H10F3NO\text{C}_{10}\text{H}_{10}\text{F}_3\text{NO})

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